molecular formula C15H10ClN3 B3386156 1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile CAS No. 70357-64-1

1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile

Cat. No.: B3386156
CAS No.: 70357-64-1
M. Wt: 267.71 g/mol
InChI Key: DTKSRKOUFBQKSN-UHFFFAOYSA-N
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Description

1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core

Preparation Methods

The synthesis of 1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the palladium-catalyzed Larock indole synthesis, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction . Industrial production methods may involve optimization of these reactions to increase yield and reduce costs.

Chemical Reactions Analysis

1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide or potassium hydroxide, and nucleophiles like amines and halides . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Comparison with Similar Compounds

1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile can be compared with other pyrrolo[3,2-c]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-benzyl-6-chloropyrrolo[3,2-c]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3/c16-15-13(8-17)14-12(9-18-15)6-7-19(14)10-11-4-2-1-3-5-11/h1-7,9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKSRKOUFBQKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=CN=C(C(=C32)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70357-64-1
Record name 1-benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Reactant of Route 2
1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Reactant of Route 3
1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Reactant of Route 4
1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Reactant of Route 6
1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile

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